3,4-dichloro-3'-thiomorpholinomethyl benzophenone
Overview
Description
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a thiomorpholine ring attached to a benzophenone core, making it a subject of interest in various scientific studies.
Preparation Methods
The synthesis of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone typically involves the reaction of 3,4-dichlorobenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Dichloro-3’-thiomorpholinomethylbenzophenone can be compared with other benzophenone derivatives, such as:
3,4-Dichlorobenzophenone: Lacks the thiomorpholine ring, making it less versatile in certain applications.
3,4-Dichloro-4’-thiomorpholinomethylbenzophenone: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
The uniqueness of 3,4-Dichloro-3’-thiomorpholinomethylbenzophenone lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTBYZRWYYNFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643391 | |
Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-87-6 | |
Record name | Methanone, (3,4-dichlorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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